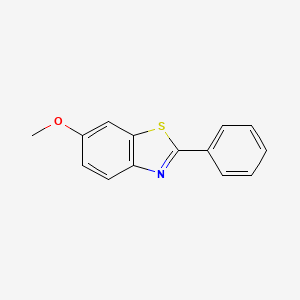
Benzothiazole, 6-methoxy-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole, 6-methoxy-2-phenyl-: is a heterocyclic aromatic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, with a methoxy group at the 6th position and a phenyl group at the 2nd position. Benzothiazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole derivatives, including 6-methoxy-2-phenylbenzothiazole, can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.
Biginelli reaction: A three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea.
Molecular hybridization techniques: Combining different molecular fragments to create new compounds.
Microwave irradiation: Using microwave energy to accelerate chemical reactions.
One-pot multicomponent reactions: Combining multiple reactants in a single reaction vessel to form the desired product.
Industrial Production Methods: Industrial production of benzothiazole derivatives often involves the use of high-throughput techniques and optimized reaction conditions to achieve high yields and purity. Methods such as continuous flow synthesis and automated synthesis platforms are commonly employed to scale up the production of these compounds .
Analyse Des Réactions Chimiques
Types of Reactions: Benzothiazole, 6-methoxy-2-phenyl-, undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Applications De Recherche Scientifique
Chemistry: Benzothiazole derivatives are used as building blocks in the synthesis of various organic compounds. They are also employed as ligands in coordination chemistry and as catalysts in organic reactions .
Biology: In biological research, benzothiazole derivatives are studied for their antimicrobial, antiviral, and anticancer properties. They have been shown to inhibit the growth of various pathogens and cancer cell lines .
Medicine: Benzothiazole derivatives are investigated for their potential therapeutic applications. They are used in the development of new drugs for the treatment of diseases such as tuberculosis, cancer, and neurodegenerative disorders .
Industry: In the industrial sector, benzothiazole derivatives are used as additives in the production of polymers, dyes, and other materials. They are also employed as corrosion inhibitors and as components in the formulation of lubricants .
Mécanisme D'action
The mechanism of action of benzothiazole, 6-methoxy-2-phenyl-, involves its interaction with specific molecular targets and pathways. For example, in cancer research, benzothiazole derivatives have been shown to inhibit the activity of enzymes involved in cell proliferation and survival, such as BCL-2 family proteins. These compounds can induce apoptosis (programmed cell death) in cancer cells by disrupting the balance between pro-apoptotic and anti-apoptotic proteins .
Comparaison Avec Des Composés Similaires
2-Amino-6-methoxybenzothiazole: Used as a building block in the synthesis of various organic compounds.
6-Methoxy-2-methylbenzothiazole: Used as an inhibitor of aryl hydrocarbon hydroxylase and aminopyrine N-demethylase.
2-Phenylbenzothiazole: Known for its antimicrobial and anticancer properties.
Uniqueness: Benzothiazole, 6-methoxy-2-phenyl-, stands out due to its unique combination of a methoxy group at the 6th position and a phenyl group at the 2nd position. This specific structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
10205-69-3 |
|---|---|
Formule moléculaire |
C14H11NOS |
Poids moléculaire |
241.31 g/mol |
Nom IUPAC |
6-methoxy-2-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/C14H11NOS/c1-16-11-7-8-12-13(9-11)17-14(15-12)10-5-3-2-4-6-10/h2-9H,1H3 |
Clé InChI |
RHWASMBUKSNCDV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N=C(S2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



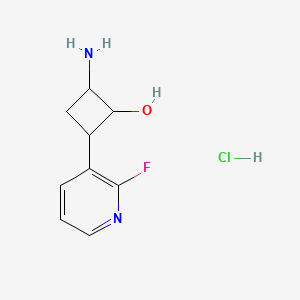
![1,2,6,6,10,22-Hexamethyl-17-methylidene-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-4,7,18-trione](/img/structure/B14084806.png)
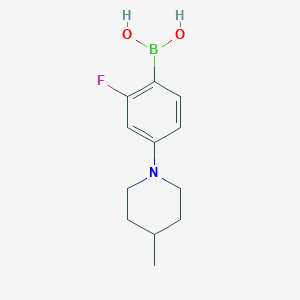
![4-(3-ethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084814.png)
![ethyl (2E,4S)-4-[(tert-butyldimethylsilyl)oxy]pent-2-enoate](/img/structure/B14084816.png)
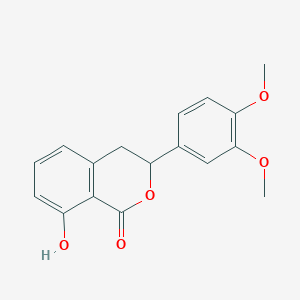
![Bicyclo[1.1.0]butane, 1-bromo-](/img/structure/B14084832.png)
![3,7,9-trimethyl-1-{2-[(4-phenoxyphenyl)amino]ethyl}-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14084834.png)
![2-(3-Isopropoxypropyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084835.png)
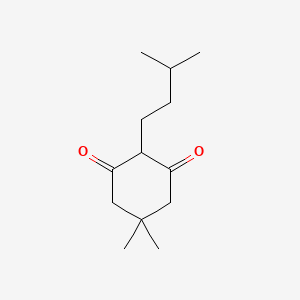
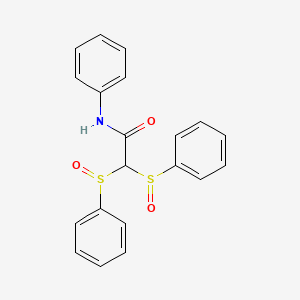
![[2,4'-Bipyridin]-4-ylboronic acid](/img/structure/B14084853.png)
![1-(3-Chlorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084854.png)
